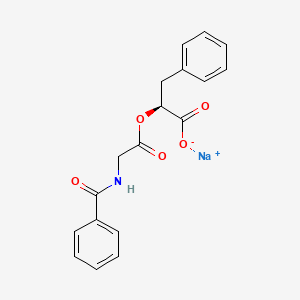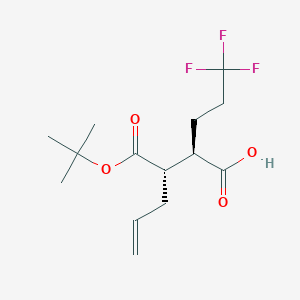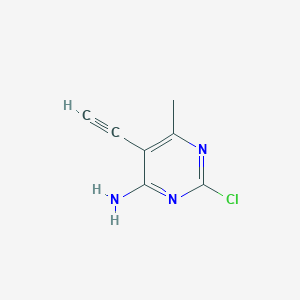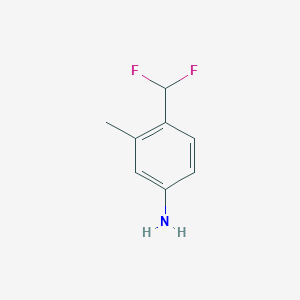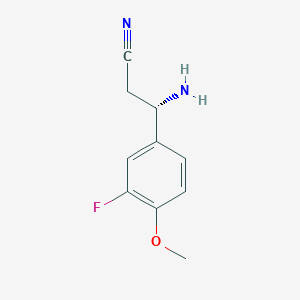
(3S)-3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile: is an organic compound with a complex structure that includes an amino group, a fluoro-substituted aromatic ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-4-methoxybenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including nitrile formation and amino group introduction, to form the desired compound.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be converted to a nitro group under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group, potentially altering the compound’s properties.
Substitution: The aromatic ring can participate in substitution reactions, where the fluoro or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions.
Medicine:
Drug Development: Its unique properties make it a candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which (3S)-3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
- (3S)-3-Amino-3-(3-fluoro-4-chlorophenyl)propanenitrile
- (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanenitrile
Uniqueness:
- Fluoro and Methoxy Substitution: The presence of both fluoro and methoxy groups on the aromatic ring distinguishes it from similar compounds, potentially altering its reactivity and interactions.
- Stereochemistry: The (3S) configuration adds to its uniqueness, influencing its biological activity and interactions.
Propriétés
Formule moléculaire |
C10H11FN2O |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m0/s1 |
Clé InChI |
NCHPPLBQUZLELO-VIFPVBQESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H](CC#N)N)F |
SMILES canonique |
COC1=C(C=C(C=C1)C(CC#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)
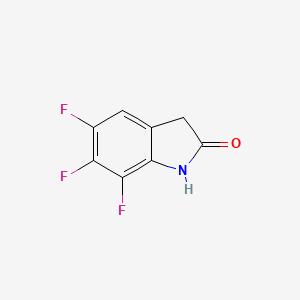

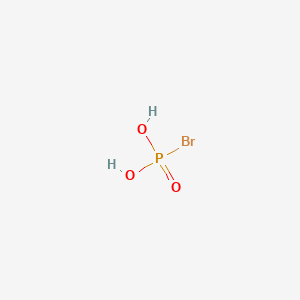
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
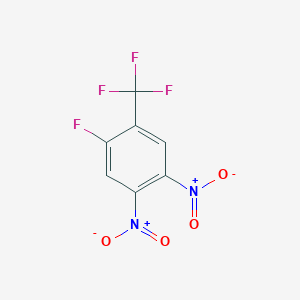
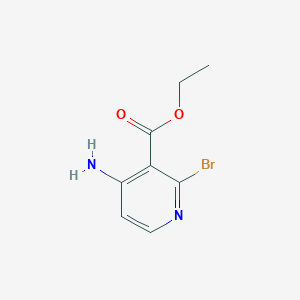
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
